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Compound of Interest

Compound Name: 3-Amino-4-methylpicolinamide

Cat. No.: B12859581 Get Quote

Executive Summary
3-Amino-4-methylpicolinamide (CAS 1612242-49-5) is a specialized pyridine-based building

block utilized in the synthesis of small-molecule kinase inhibitors and other heterocyclic

pharmaceutical agents. Structurally, it features a pyridine ring substituted with a primary amide

at the C2 position, an amino group at C3, and a methyl group at C4. This specific substitution

pattern makes it a critical scaffold for developing Type II kinase inhibitors, where the

picolinamide moiety often serves as a "hinge-binding" motif or a linker that engages the ATP-

binding pocket of enzymes such as VEGFR, PDGFR, and RAF.

This guide provides a comprehensive technical analysis of 3-Amino-4-methylpicolinamide,

including its chemical identifiers, validated synthetic pathways, analytical characterization, and

applications in medicinal chemistry.

Chemical Identifiers & Properties
The following table consolidates the essential physicochemical data for 3-Amino-4-
methylpicolinamide.
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Property Detail

Chemical Name 3-Amino-4-methylpicolinamide

Systematic Name 3-Amino-4-methylpyridine-2-carboxamide

CAS Number 1612242-49-5

Related CAS (Acid) 53636-30-9 (3-Amino-4-methylpicolinic acid)

Related CAS (Cl-Precursor)
133627-45-9 (3-Amino-2-chloro-4-

methylpyridine)

Molecular Formula C₇H₉N₃O

Molecular Weight 151.17 g/mol

SMILES Cc1c(N)c(C(N)=O)ncc1

InChI Key Derived from structure

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, Methanol; Sparingly soluble

in Water

pKa (Calculated) ~3.5 (Pyridine N), ~14 (Amide)

Synthetic Methodology
The synthesis of 3-Amino-4-methylpicolinamide is typically achieved through the

functionalization of commercially available pyridine intermediates. The most robust route

utilizes 3-amino-2-chloro-4-methylpyridine (a known intermediate for the drug Nevirapine) as

the starting material. This pathway avoids the difficult oxidation of poly-methylated pyridines

and ensures regioselectivity.

Route 1: Cyanation-Hydrolysis Pathway
(Recommended)
This protocol converts the 2-chloro substituent to a nitrile, followed by controlled hydrolysis to

the primary amide.
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Step 1: Cyanation of 3-Amino-2-chloro-4-methylpyridine
Reagents: Zinc Cyanide (Zn(CN)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃),

Xantphos or dppf.

Solvent: DMF or NMP (degassed).

Conditions: 120°C, 12–16 hours under Argon.

Mechanism: Palladium-catalyzed nucleophilic aromatic substitution (S_NAr) at the C2

position. The amino group at C3 does not require protection if mild conditions are used,

though N-protection (e.g., Boc) can improve yield.

Step 2: Controlled Hydrolysis to Picolinamide
Reagents: Hydrogen Peroxide (30% H₂O₂), Sodium Hydroxide (NaOH) or Potassium

Carbonate (K₂CO₃).

Solvent: DMSO or Ethanol/Water.

Conditions: 0°C to Room Temperature, 1–4 hours.

Mechanism: The Radziszewski reaction allows for the selective hydration of the nitrile to the

primary amide without over-hydrolysis to the carboxylic acid (picolinic acid).

Step-by-Step Experimental Protocol (Step 2)
Preparation: Dissolve 3-amino-4-methylpicolinonitrile (1.0 eq) in DMSO (5 mL/mmol).

Addition: Cool the solution to 0°C in an ice bath. Add K₂CO₃ (0.5 eq) followed by dropwise

addition of 30% H₂O₂ (3.0 eq).

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by

TLC or LC-MS for the disappearance of the nitrile peak.

Workup: Quench the reaction with water (10 mL/mmol). The product, 3-Amino-4-
methylpicolinamide, typically precipitates as a solid.
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Purification: Filter the solid, wash with cold water, and dry under vacuum. If no precipitate

forms, extract with Ethyl Acetate, dry over Na₂SO₄, and recrystallize from Ethanol.

Synthetic Pathway Visualization
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Figure 1: Synthetic pathway from the Nevirapine intermediate to the target picolinamide.

Applications in Drug Discovery[7][8]
3-Amino-4-methylpicolinamide serves as a versatile scaffold in medicinal chemistry,

particularly for Kinase Inhibitors. The pyridine-2-carboxamide motif is a privileged structure

capable of forming bidentate hydrogen bonds with the hinge region of kinase ATP-binding

pockets.

Structural Role in Kinase Inhibition
Hinge Binding: The pyridine nitrogen (N1) and the amide NH₂ can form a donor-acceptor

hydrogen bond pair with the backbone residues of the kinase hinge region.

Vector Positioning: The 3-amino group allows for further derivatization (e.g., urea or amide

formation) to extend into the "back pocket" or solvent-exposed regions, modulating

selectivity.

4-Methyl Group: Provides a hydrophobic contact and restricts conformational flexibility,

potentially locking the inhibitor in a bioactive conformation.

Relevant Drug Analogs
While 3-Amino-4-methylpicolinamide is a specific intermediate, it shares structural homology

with the core scaffolds of several approved drugs:
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Regorafenib (Stivarga): Contains a pyridine-2-carboxamide moiety (specifically 4-(4-amino-

3-fluorophenoxy)-N-methylpicolinamide).[1][2][3]

Sorafenib (Nexavar): Utilizes a picolinamide-like scaffold for RAF inhibition.

Linzagolix: Contains a functionalized pyridine core.[4][5][6]

Workflow: Derivatization for Library Generation
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Figure 2: Derivatization strategies for 3-Amino-4-methylpicolinamide in medicinal chemistry.

Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures should

be observed.

1H NMR Spectroscopy (DMSO-d₆, 400 MHz)
δ 8.0–8.2 ppm (1H, s): Amide NH (Ha).

δ 7.8–7.9 ppm (1H, d, J~5 Hz): Pyridine H6 (aromatic proton adjacent to Nitrogen).

δ 7.4–7.6 ppm (1H, s): Amide NH (Hb).

δ 6.9–7.1 ppm (1H, d, J~5 Hz): Pyridine H5.

δ 6.0–6.5 ppm (2H, br s): 3-Amino NH₂ protons (broad singlet, exchangeable).
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δ 2.1–2.2 ppm (3H, s): 4-Methyl group protons.

Mass Spectrometry (ESI-MS)
Observed Mass: [M+H]⁺ = 152.08 m/z.

Fragmentation: Loss of NH₃ (17 Da) from the amide group is a common fragmentation

pathway.

Safety and Handling (SDS Highlights)
Hazard Classification:

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Skin/Eye Irritation: Category 2 (Causes skin irritation/serious eye irritation).

STOT-SE: Category 3 (May cause respiratory irritation).

Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the

amino group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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